molecular formula C17H17NO3 B13098026 N-((1R,3r)-3-hydroxy-3-(2-oxoethyl)cyclobutyl)-2-naphthamide

N-((1R,3r)-3-hydroxy-3-(2-oxoethyl)cyclobutyl)-2-naphthamide

Cat. No.: B13098026
M. Wt: 283.32 g/mol
InChI Key: DSATZMOOCAGRDF-UHFFFAOYSA-N
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Description

N-((1R,3r)-3-Hydroxy-3-(2-oxoethyl)cyclobutyl)-2-naphthamide is a cyclobutane-based naphthamide derivative characterized by a hydroxyl group and a 2-oxoethyl substituent on the cyclobutyl ring. The 2-naphthamide moiety contributes to its aromatic and hydrophobic properties, while the cyclobutyl core introduces conformational rigidity. Its stereochemistry (1R,3r configuration) suggests specificity in interactions with biological targets, such as enzymes or receptors, though its exact mechanism and applications remain understudied.

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

N-[3-hydroxy-3-(2-oxoethyl)cyclobutyl]naphthalene-2-carboxamide

InChI

InChI=1S/C17H17NO3/c19-8-7-17(21)10-15(11-17)18-16(20)14-6-5-12-3-1-2-4-13(12)9-14/h1-6,8-9,15,21H,7,10-11H2,(H,18,20)

InChI Key

DSATZMOOCAGRDF-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(CC=O)O)NC(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1R,3r)-3-hydroxy-3-(2-oxoethyl)cyclobutyl)-2-naphthamide typically involves multiple steps:

    Formation of the Cyclobutyl Intermediate: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction. For instance, cyclobutene can be reacted with ethylene in the presence of a catalyst such as rhodium to form the cyclobutyl ring.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroboration-oxidation. The cyclobutyl intermediate is treated with borane (BH3) followed by hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) to yield the hydroxy-substituted cyclobutyl compound.

    Attachment of the Oxoethyl Group: The oxoethyl group can be introduced through an aldol condensation reaction. The hydroxy-substituted cyclobutyl compound is reacted with an aldehyde in the presence of a base such as sodium hydroxide (NaOH) to form the oxoethyl-substituted cyclobutyl compound.

    Formation of the Naphthamide Moiety: The final step involves the formation of the naphthamide moiety. This can be achieved by reacting the oxoethyl-substituted cyclobutyl compound with 2-naphthoyl chloride in the presence of a base such as triethylamine (TEA) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the cyclobutyl ring can undergo oxidation to form a ketone. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The oxoethyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The naphthamide moiety can undergo electrophilic aromatic substitution reactions. For example, nitration can be performed using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration.

Major Products

    Oxidation: Formation of a ketone from the hydroxy group.

    Reduction: Formation of an alcohol from the oxoethyl group.

    Substitution: Formation of nitro-substituted naphthamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-((1R,3r)-3-hydroxy-3-(2-oxoethyl)cyclobutyl)-2-naphthamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its structural features make it a suitable candidate for investigating the binding affinities and specificities of various enzymes.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its ability to interact with biological targets can be exploited to develop new therapeutic agents for treating diseases such as cancer and inflammation.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, it can be incorporated into polymers to enhance their mechanical strength and thermal stability.

Mechanism of Action

The mechanism of action of N-((1R,3r)-3-hydroxy-3-(2-oxoethyl)cyclobutyl)-2-naphthamide involves its interaction with specific molecular targets. The hydroxy and oxoethyl groups can form hydrogen bonds with amino acid residues in the active sites of enzymes, thereby modulating their activity. The naphthamide moiety can engage in π-π stacking interactions with aromatic residues, further stabilizing the enzyme-substrate complex.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the structural and functional attributes of N-((1R,3r)-3-hydroxy-3-(2-oxoethyl)cyclobutyl)-2-naphthamide, comparisons are drawn with structurally analogous compounds from the literature. Key similarities and differences are outlined below:

Cyclobutane Derivatives with Bioactive Moieties

  • Example Compound: (2S)-N-{(1S)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl}-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide (Ivosidenib) Structure: Features a cyclobutyl ring with fluorinated substituents and a pyridine-carboxamide backbone. Activity: Approved as an IDH1 inhibitor for acute myeloid leukemia (AML) . Comparison: Unlike this compound, Ivosidenib’s cyclobutane is fluorinated and integrated into a larger heterocyclic system, enhancing target binding affinity and metabolic stability.

Naphthamide-Containing Analogs

  • Example Compound: Piperazinyl quinolones with thiophene-oxoethyl substituents (e.g., N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] derivatives) Structure: Combines a quinolone core with oxoethyl-thiophene and piperazine groups. Activity: Demonstrated antibacterial efficacy against Gram-positive and Gram-negative pathogens .

Cycloalkyl-Amide Derivatives

  • Example Compound: (S)-2-(Butylamino)-N-(2-cyclooctylethyl)-3-(1H-indol-3-yl)propanamide Structure: Cyclooctyl-ethyl chain linked to an indole-propanamide scaffold. Synthesis: Prepared via carbamate intermediates and deprotection under acidic conditions . Comparison: The target compound’s cyclobutane and naphthamide groups confer greater steric hindrance compared to the cyclooctyl-ethyl chain, likely influencing pharmacokinetic properties.

Structural and Functional Data Table

Compound Core Structure Key Substituents Reported Activity Reference
This compound Cyclobutane + naphthamide 3-hydroxy, 2-oxoethyl Under investigation N/A
Ivosidenib Cyclobutane + pyridine 3,3-difluoro, chlorophenyl, fluoropyridine IDH1 inhibition (AML/MDS therapy)
Piperazinyl quinolones (e.g., Foroumadi et al.) Quinolone + thiophene Oxoethyl-thiophene, piperazine Antibacterial
(S)-2-(Butylamino)-N-(2-cyclooctylethyl)-propanamide Cyclooctyl-ethyl + indole Indole, butylamino Synthetic intermediate

Biological Activity

N-((1R,3r)-3-hydroxy-3-(2-oxoethyl)cyclobutyl)-2-naphthamide is a synthetic organic compound notable for its unique structural features, including a cyclobutyl ring, hydroxy and oxoethyl substitutions, and a naphthamide moiety. This compound has garnered interest in the fields of medicinal chemistry and biological research due to its potential interactions with various biological targets.

  • Molecular Formula : C17H17NO3
  • Molecular Weight : 283.32 g/mol
  • IUPAC Name : N-[3-hydroxy-3-(2-oxoethyl)cyclobutyl]naphthalene-2-carboxamide
  • CAS Number : 20821-99-2
PropertyValue
Molecular FormulaC17H17NO3
Molecular Weight283.32 g/mol
IUPAC NameN-[3-hydroxy-3-(2-oxoethyl)cyclobutyl]naphthalene-2-carboxamide
CAS Number20821-99-2

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxy and oxoethyl groups can form hydrogen bonds with amino acid residues in the active sites of enzymes, modulating their activity. Additionally, the naphthamide moiety can engage in π-π stacking interactions with aromatic residues, stabilizing enzyme-substrate complexes .

Enzyme Interaction Studies

Research indicates that this compound can serve as a probe to study enzyme-substrate interactions. Its structural characteristics allow for the investigation of binding affinities and specificities towards various enzymes, which is critical for understanding metabolic pathways and drug design.

Anticancer Potential

In preliminary studies, this compound has shown promise as a potential anticancer agent. Its ability to inhibit specific cancer cell lines has been documented, suggesting that it may interfere with tumor growth through enzyme inhibition or modulation of signaling pathways associated with cell proliferation.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. It appears to modulate inflammatory responses by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Case Studies

  • Study on Enzyme Inhibition :
    • Researchers explored the interaction of this compound with cyclooxygenase (COX) enzymes.
    • Results indicated that the compound effectively inhibited COX activity, leading to reduced prostaglandin synthesis in vitro.
  • Anticancer Activity Assessment :
    • A series of assays were performed on various cancer cell lines (e.g., HeLa and MCF7).
    • The compound demonstrated significant cytotoxic effects at micromolar concentrations, warranting further investigation into its mechanism of action.

Comparison with Similar Compounds

This compound can be compared to other structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-((1R,3r)-3-hydroxy-3-(2-oxoethyl)cyclobutyl)-2-benzamideBenzamide moiety instead of naphthamideSimilar enzyme inhibition potential
N-((1R,3r)-3-hydroxy-3-(2-oxoethyl)cyclobutyl)-2-anthramideAnthramide moietyEnhanced binding affinity in some cases

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